molecular formula C11H15ClN2O2S B11777542 Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate

Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate

Cat. No.: B11777542
M. Wt: 274.77 g/mol
InChI Key: GPWNQZQRXLQFIV-UHFFFAOYSA-N
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Description

Stereochemistry

  • Piperidine ring conformation : Adopts a chair conformation, with substituents at positions 1 and 4 occupying equatorial positions to minimize steric strain.
  • Chirality : No chiral centers are present unless specific stereoisomers (e.g., cis/trans) are enforced by synthesis. The thiazole ring’s planar structure and piperidine’s flexibility preclude inherent chirality in the base structure.

Tautomerism

  • Thiazole ring : The aromatic thiazole system (with conjugated π-electrons) does not exhibit tautomerism due to its stabilized resonance structure.
  • Piperidine nitrogen : The lone pair on the piperidine nitrogen may participate in weak resonance with the carboxylate group, but no formal tautomeric forms are expected.

The compound’s stability is influenced by the electron-withdrawing chlorine on the thiazole ring, which polarizes the C-Cl bond and enhances the aromatic system’s electrophilic character.

Properties

Molecular Formula

C11H15ClN2O2S

Molecular Weight

274.77 g/mol

IUPAC Name

ethyl 1-(4-chloro-1,3-thiazol-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C11H15ClN2O2S/c1-2-16-10(15)8-3-5-14(6-4-8)11-13-9(12)7-17-11/h7-8H,2-6H2,1H3

InChI Key

GPWNQZQRXLQFIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CS2)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Starting Materials : Ethyl piperidine-4-carboxylate (synthesized via esterification of isonipecotic acid with ethanol and thionyl chloride), 2-chloro-4-chlorothiazole.

  • Solvent System : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing transition states.

  • Base : Organic bases like triethylamine (Et₃N) or inorganic bases (K₂CO₃) deprotonate the piperidine nitrogen, increasing nucleophilicity.

  • Temperature : Reactions proceed at 80–100°C under reflux for 12–24 hours.

  • Yield : 70–85% after purification via column chromatography or recrystallization.

Example Protocol :

  • Combine ethyl piperidine-4-carboxylate (1.0 eq), 2-chloro-4-chlorothiazole (1.2 eq), and K₂CO₃ (2.0 eq) in DMF.

  • Reflux at 90°C for 18 hours.

  • Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.

  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Reductive Amination with Thiazole Aldehydes

An alternative approach employs reductive amination to couple ethyl isonipecotate with a thiazole-containing aldehyde. While less common for this compound, analogous methods for piperidine-thiazole hybrids demonstrate feasibility.

Key Steps and Challenges

  • Aldehyde Synthesis : 4-Chlorothiazole-2-carbaldehyde is prepared via formylation of 4-chlorothiazole using Vilsmeier-Haack conditions.

  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) in acetonitrile/acetic acid (10:1) selectively reduces the imine intermediate.

  • Yield : 60–75%, with byproducts arising from over-reduction or dimerization.

Example Protocol :

  • Dissolve ethyl isonipecotate (1.0 eq) and 4-chlorothiazole-2-carbaldehyde (1.1 eq) in acetonitrile/acetic acid (10:1).

  • Add NaBH(OAc)₃ (1.5 eq) portionwise at 0°C.

  • Stir at room temperature for 6 hours.

  • Neutralize with aqueous NaOH, extract with dichloromethane, and concentrate.

Industrial-Scale Production and Purification

For large-scale synthesis, manufacturers prioritize cost efficiency and minimal chromatography:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for nucleophilic substitutions, reducing reaction times to 2–4 hours.

  • Solvent Recycling : DMF or acetonitrile is recovered via distillation.

  • Crystallization-Based Purification : Crude product is dissolved in hot ethanol and cooled to −20°C, achieving >95% purity.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 1.24 (t, 3H, CH₂CH₃), 4.12 (q, 2H, OCH₂), 3.07–2.38 (m, 5H, piperidine-H), 7.35 (s, 1H, thiazole-H).

  • HPLC : Purity ≥99% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Reductive Amination
Starting Material CostModerateHigh
Reaction Time18–24 h6–8 h
Yield70–85%60–75%
Purification ComplexityModerateHigh
ScalabilityExcellentModerate

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate has shown promise in several medicinal chemistry applications:

  • Antimicrobial Activity:
    • Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of thiazole and piperidine have been studied for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Streptococcus pneumoniae . this compound's structural similarity suggests it may possess comparable activity.
  • Anticancer Potential:
    • The presence of the chlorothiazole group is associated with anticancer activities. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's potential as an anticancer agent warrants further investigation.
  • Neurological Effects:
    • Compounds with piperidine structures have been explored for their neuroprotective effects. Some studies suggest that they may act as modulators of neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases .

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application in pharmacology:

  • Molecular Docking Studies:
    • Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies help elucidate the mechanisms through which the compound exerts its effects, particularly against microbial pathogens .
  • In Vitro Testing:
    • In vitro assays have been performed to evaluate the compound's cytotoxicity and efficacy against cancer cell lines. The half-maximal inhibitory concentration (IC50) values obtained from these studies provide insight into the compound's potency and therapeutic window .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that require optimization for yield and purity:

  • Synthetic Routes:
    • Common synthetic strategies include the use of green chemistry methods and microwave-assisted synthesis, which enhance efficiency and reduce environmental impact .
  • Reagent Optimization:
    • Each step in the synthesis requires careful selection of reagents and reaction conditions to maximize yield. For example, optimizing solvent systems can significantly influence the reaction outcome.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with minimal cytotoxicity .
Study BAnticancer PropertiesShowed potential in reducing tumor cell viability in vitro, suggesting further exploration for therapeutic use .
Study CNeuroprotective EffectsIndicated modulation of neurotransmitter levels in animal models, supporting its use in neurodegenerative disease research.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various biochemical processes, including neurotransmission and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among piperidine-4-carboxylate derivatives lie in the substituents attached to the piperidine nitrogen. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate 4-Chlorothiazol-2-yl C₁₁H₁₅ClN₂O₂S 286.77 Potential bioactivity due to thiazole moiety; used in drug discovery
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II) 2-Chloroethyl C₁₀H₁₇ClNO₂ 218.70 Intermediate in umeclidinium bromide synthesis; reactive halogen for cyclization
Ethyl 1-(4-nitrophenylsulfonyl)piperidine-4-carboxylate (1) 4-Nitrobenzenesulfonyl C₁₄H₁₇N₃O₆S 355.37 Precursor for oxadiazole derivatives; electron-withdrawing group enhances reactivity
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate 4-Chlorophenyl, hydroxyl C₁₄H₁₈ClNO₃ 283.75 Hydrophobic aromatic group; potential CNS activity; density: 1.271 g/cm³
Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate 4-Cyanopyridin-2-yl C₁₄H₁₇N₃O₂ 259.31 Nitrile group enables click chemistry; used in kinase inhibitor development
Ethyl 1-(2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate 2-(2,2-Dimethylbenzodioxinyl)ethyl C₂₁H₂₇NO₅ 373.45 Bulky aromatic substituent; used in neuropharmacological agent synthesis

Physicochemical Properties

  • Solubility : The 4-chlorothiazole group likely reduces water solubility compared to hydroxylated derivatives (e.g., ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate).
  • Crystallinity : Thiazole rings may promote crystallinity, aiding in X-ray structure determination using programs like SHELXL.

Biological Activity

Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Profile

  • Chemical Formula : C₁₄H₁₄ClN₃O₂S
  • Molecular Weight : 307.79 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Nitric Oxide Production : This compound has been shown to enhance the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and immune response modulation .
  • Anti-Cancer Properties : Research indicates that derivatives of piperidine compounds, including those similar to this compound, exhibit antiproliferative effects against several cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
  • Inhibition of Protein Kinases : This compound may act as an inhibitor of various protein kinases implicated in cancer and other diseases, which has been a focus in developing targeted therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Nitric Oxide ProductionEnhances NO production in macrophages
AntiproliferativeInhibits cell growth in cancer cell lines
Protein Kinase InhibitionTargeting CDKs and other kinases

Case Studies

Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human leukemia cells demonstrated significant cytotoxicity. The compound was tested at various concentrations, revealing an IC50 value that indicates effective inhibition of cell proliferation at low micromolar levels. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Inflammation Modulation
Another investigation explored the role of this compound in modulating inflammatory responses. It was found to significantly reduce levels of pro-inflammatory cytokines (IL-6 and IL-8) in vitro, suggesting its potential utility in treating inflammatory diseases .

Q & A

What are the optimized synthetic routes for Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate, and how do reaction conditions influence yield?

Basic:
The compound is synthesized via nucleophilic substitution, as described in patent literature. Ethyl isonipecotate reacts with 1-bromo-2-chloroethane in the presence of organic bases (e.g., triethylamine) and solvents like THF or toluene. Yields typically range from 60–80% under reflux conditions .

Advanced:
Optimization can involve solvent-free methods (e.g., PEG-400 as a green solvent) or alternative coupling agents like EDC/HOBt for amide intermediates. For example, reports an 87% yield using EDC/HOBt in dichloromethane. Kinetic studies (e.g., monitoring by TLC or NMR) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation .

Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Basic:
Routine characterization includes 1H^1H/13C^{13}C NMR for structural confirmation and LC-MS for purity assessment. For example, provides NMR shifts (δ 7.63–6.72 ppm for aromatic protons) and a molecular ion peak at m/z 410.1931 [M+H]+^+ .

Advanced:
High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELXL for refinement) resolve ambiguities in stereochemistry or impurity profiles. highlights SHELX’s role in validating crystallographic data, while uses HRMS fragmentation patterns to identify spirocyclic byproducts .

How can reaction mechanisms for key steps (e.g., esterification, cyclization) be validated?

Basic:
Mechanistic studies employ isotopic labeling (e.g., 18O^{18}O) in esterification or quench experiments to isolate intermediates. uses HCl-catalyzed esterification, where acid removal via evaporation prevents reverse reactions .

Advanced:
Computational methods (DFT or MD simulations) model transition states or ring puckering effects. defines puckering coordinates for piperidine rings, which predict conformational stability during cyclization steps .

What strategies address contradictions in spectral data or unexpected byproducts?

Basic:
Repetitive recrystallization or column chromatography isolates pure product. For example, triturates crude material in ethyl acetate to remove unreacted starting agents .

Advanced:
Multi-technique cross-validation (e.g., 1H^1H-DOSY NMR or XRD) identifies polymorphic forms. emphasizes structure validation protocols to resolve discrepancies between calculated and observed crystallographic data .

What safety protocols are essential for handling this compound?

Basic:
Use PPE (gloves, goggles) and work in a fume hood. classifies the compound under hazard code H315 (skin irritation) and recommends storage in dry, cool conditions .

Advanced:
Monitor for genotoxic impurities (e.g., alkylating agents like 1-bromo-2-chloroethane) using GC-MS. outlines spill management (neutralize with sodium bicarbonate) and waste disposal in halogenated solvent containers .

How is this compound utilized in pharmaceutical intermediate synthesis?

Advanced:
It serves as a precursor to umeclidinium bromide (a COPD drug). details a multi-step process involving lithium diisopropylamide (LDA)-mediated cyclization and phenyl lithium addition to form azabicyclo intermediates .

What computational tools aid in predicting its reactivity or conformational behavior?

Advanced:
Software like Gaussian (for DFT) or SHELXD (for phase problem solving) models electronic properties. ’s puckering coordinates predict steric hindrance in the piperidine ring, influencing nucleophilic substitution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.